molecular formula C9H13NO2 B15259258 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde

1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde

Cat. No.: B15259258
M. Wt: 167.20 g/mol
InChI Key: KYAACHZTDLVDIE-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₃NO₂ It is characterized by a cyclopropane ring attached to a pyrrolidine ring, which is further connected to a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of pyrrolidine derivatives with cyclopropanecarbonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring and pyrrolidine moiety contribute to its binding affinity and selectivity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carbaldehyde: Similar structure but lacks the cyclopropane ring.

    Cyclopropanecarboxaldehyde: Contains the cyclopropane ring but lacks the pyrrolidine moiety.

    Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but with different functional groups.

Uniqueness

1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde is unique due to the presence of both the cyclopropane ring and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile scaffold in drug discovery and other applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C9H13NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h6-8H,1-5H2

InChI Key

KYAACHZTDLVDIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C=O

Origin of Product

United States

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